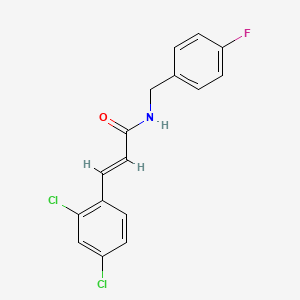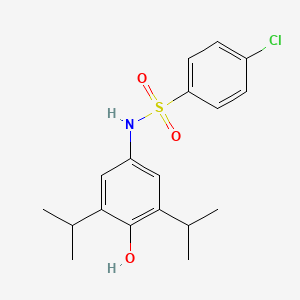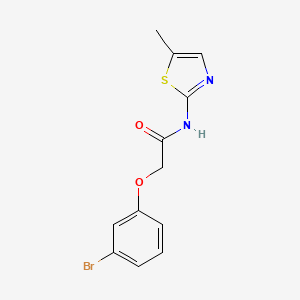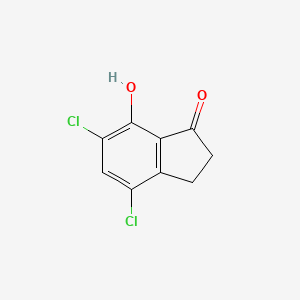
3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide, also known as DCFBA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and neurobiology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. This compound has also been investigated for its potential use in drug discovery as a lead compound for the development of new drugs. In neurobiology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as histone deacetylases and topoisomerases. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. In neurobiology, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. This compound has also been shown to inhibit the migration and invasion of cancer cells. In neurobiology, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has several advantages for use in lab experiments, including its high potency and selectivity for specific targets. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for drug discovery research. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide. One area of research is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as immunology and infectious diseases.
Conclusion
This compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for the development of new drugs and treatments for cancer and neurodegenerative diseases.
Métodos De Síntesis
3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzylamine followed by the addition of acryloyl chloride. This reaction results in the formation of this compound, which can be purified using column chromatography. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO/c17-13-5-3-12(15(18)9-13)4-8-16(21)20-10-11-1-6-14(19)7-2-11/h1-9H,10H2,(H,20,21)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBWXMIJRQDLDB-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)

![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)

![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)
![3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5848126.png)


![N'-{[(2-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848149.png)
![3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B5848154.png)



![3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)
